![molecular formula C10H11Cl B11926075 1-Chloro-4-(cyclopropylmethyl)benzene](/img/structure/B11926075.png)
1-Chloro-4-(cyclopropylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H11Cl It consists of a benzene ring substituted with a chlorine atom and a cyclopropylmethyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques can significantly impact the overall process.
Analyse Chemischer Reaktionen
1-Chloro-4-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclopropylmethylbenzene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(cyclopropylmethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Material Science: It is utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process often involves the formation of a Meisenheimer complex as an intermediate .
In oxidation reactions, the cyclopropylmethyl group undergoes oxidative cleavage, leading to the formation of carboxylic acids or ketones. The specific pathways and intermediates depend on the oxidizing agent and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(cyclopropylmethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: This compound lacks the cyclopropylmethyl group, resulting in different chemical reactivity and applications.
1-Chloro-4-(chlorophenylmethyl)benzene:
Cyclopropylbenzene: This compound lacks the chlorine atom, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a cyclopropylmethyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H11Cl |
---|---|
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
1-chloro-4-(cyclopropylmethyl)benzene |
InChI |
InChI=1S/C10H11Cl/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI-Schlüssel |
CNTWZGRJFKLPSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.